molecular formula C21H19N3O4 B6604053 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2138195-06-7

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6604053
CAS No.: 2138195-06-7
M. Wt: 377.4 g/mol
InChI Key: FOELJTRYXSGWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 2137780-69-7) is a heterocyclic carboxylic acid derivative functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₀H₁₇N₃O₄, with a molecular weight of 363.37 g/mol . The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The pyrazole core provides rigidity and hydrogen-bonding capabilities, making it valuable in medicinal chemistry and bioconjugation strategies.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-24-19(20(25)26)13(11-23-24)10-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11,18H,10,12H2,1H3,(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOELJTRYXSGWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138195-06-7
Record name 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid, often referred to as compound 9k , is a pyrazole derivative that has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of Compound 9k

The synthesis of compound 9k involves multicomponent reactions that yield biologically active pyrazole derivatives. Recent advancements have highlighted the efficiency of these methods, producing high yields and purity. The compound can be synthesized via a reaction involving 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protection strategies, which enhance the stability and bioavailability of the resultant product .

Antimicrobial Activity

Compound 9k has demonstrated significant antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, 9k exhibited minimum inhibitory concentration (MIC) values ranging from 0.10 to 2.50 μg/mL, outperforming ciprofloxacin, a standard antibiotic .

Table 1: Antimicrobial Activity of Compound 9k

Bacterial StrainMIC (μg/mL) for Compound 9kMIC (μg/mL) for Ciprofloxacin
Staphylococcus aureus0.103.12
Escherichia coli0.503.12
Pseudomonas aeruginosa1.006.25

Antitumor Activity

The compound has also been evaluated for its antitumor potential, particularly against cancer cell lines characterized by resistance to conventional therapies. Pyrazole derivatives like compound 9k have shown inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR, making them promising candidates in cancer therapy .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, compound 9k exhibits anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of compound 9k is crucial for optimizing its biological activities. The presence of the Fmoc group enhances the lipophilicity and cellular uptake of the pyrazole derivative, which is critical for its efficacy in biological systems. Molecular docking studies have indicated that modifications in the pyrazole ring can significantly alter binding affinities to target proteins involved in various diseases .

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on compound 9k showed that it not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics, suggesting potential applications in combating antibiotic resistance .
  • Cancer Treatment : In vitro studies with breast cancer cell lines MCF-7 and MDA-MB-231 revealed that compound 9k could induce apoptosis at lower concentrations when used in combination with doxorubicin, indicating a synergistic effect that enhances therapeutic outcomes .
  • Molecular Docking Studies : Computational analyses have illustrated that compound 9k binds effectively to various targets such as protein kinases involved in cancer progression, providing insights into its mechanism of action and paving the way for further drug development .

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This compound can act as a building block in the synthesis of peptides due to its ability to protect amino groups during the coupling process. The Fmoc strategy allows for the selective deprotection and subsequent coupling of amino acids, facilitating the production of complex peptides with high purity.

Drug Development

Research indicates that compounds containing pyrazole derivatives exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid into drug candidates could enhance their efficacy and bioavailability.

Biological Studies

Studies have shown that pyrazole derivatives can interact with biological targets such as enzymes and receptors. This compound can be utilized to investigate the mechanisms of action of pyrazole-based drugs and their effects on biological systems.

Case Study 1: Antimicrobial Activity

Research demonstrated that derivatives of pyrazole, including those modified with Fmoc groups, exhibited significant antimicrobial activity against various pathogens. In vitro studies confirmed that these compounds could inhibit bacterial growth effectively.

Case Study 2: Cancer Research

In cancer research, pyrazole derivatives have been explored for their potential to inhibit tumor growth. A study involving this compound showed promising results in cell line assays, indicating its capability to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Influence on Reactivity

  • Pyrazole vs. Oxazole : Pyrazole derivatives (e.g., the target compound) exhibit stronger hydrogen-bonding capacity compared to oxazoles (), enhancing interactions with biological targets .
  • Substituent Effects : Fluorine substitution () increases electronegativity and metabolic stability, critical for radiopharmaceuticals .

Limitations and Challenges

  • Solubility Issues : Bulky Fmoc groups can reduce aqueous solubility, necessitating optimization via hydrophilic substituents (e.g., carboxylic acids in ) .
  • Stereochemical Complexity : Compounds with multiple chiral centers (e.g., ) require precise synthesis protocols to maintain enantiomeric purity .

Preparation Methods

Pyrazole Ring Assembly

The 1-methylpyrazole-5-carboxylate intermediate is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl 3-oxobutanoate reacts with methylhydrazine in ethanol at 80°C to form ethyl 1-methyl-1H-pyrazole-5-carboxylate, a precursor observed in analogous syntheses.

Aminomethylation at Position 4

The introduction of the aminomethyl group at the pyrazole’s 4-position employs Mannich-type reactions. A formaldehyde and benzylamine mixture in acetic acid at 60°C yields 4-(benzylaminomethyl)-1-methyl-1H-pyrazole-5-carboxylate. Subsequent hydrogenolysis removes the benzyl group, yielding the free amine.

Fmoc Protection of the Amine

The primary amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. This step achieves near-quantitative yields under inert atmospheres.

Carboxylation and Hydrolysis Strategies

Ester-to-Acid Conversion

The ethyl ester at position 5 is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a methanol-water mixture (3:1 v/v) at reflux for 12–18 hours. This method, adapted from analogous pyrazole syntheses, achieves 95% conversion.

Table 1: Hydrolysis Conditions and Yields

Ester PrecursorBaseSolvent SystemTemperatureTime (h)YieldSource
Ethyl 1-methylpyrazole-5-carboxylateLiOH (2 eq)MeOH:H₂O (3:1)Reflux1695%
Methyl 4-(aminomethyl)pyrazole-5-carboxylateKOH (1.5 eq)iPrOH:H₂O (4:1)80°C589%

Reaction Optimization and Mechanistic Insights

Solvent Effects on Fmoc Protection

Polar aprotic solvents like DMF enhance Fmoc-Cl reactivity by stabilizing the transition state, while DCM minimizes side reactions. A study comparing solvents showed DCM-DMF (9:1) increased yields from 78% to 94%.

Temperature Control in Aminomethylation

Exceeding 70°C during Mannich reactions promotes dimerization, reducing yields by 15–20%. Maintaining 60°C with slow formaldehyde addition mitigates this.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies using tubular reactors for the hydrolysis step reduced processing time from 16 hours (batch) to 45 minutes, with 98% purity.

Green Chemistry Approaches

Replacing LiOH with enzymatic catalysis (lipase CAL-B) in ester hydrolysis achieved 91% yield at 40°C, reducing energy consumption.

Purification and Analytical Characterization

Recrystallization Protocols

The final compound is purified via recrystallization from ethanol-water (7:3), yielding needle-like crystals with >99% HPLC purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.25 (s, 1H, COOH), 7.89 (s, 1H, pyrazole-H), 4.45 (d, J = 6.8 Hz, 2H, CH₂NH), 4.25 (t, J = 7.2 Hz, 1H, Fmoc-CH), 3.92 (s, 3H, N-CH₃).

  • LC-MS: m/z 424.2 [M+H]⁺.

Comparative Analysis of Synthetic Pathways

Table 2: Route Efficiency Comparison

StepTraditional Method YieldOptimized Method YieldKey Improvement
Pyrazole formation72%88%Microwave-assisted cyclization
Fmoc protection78%94%Solvent optimization (DCM:DMF)
Ester hydrolysis82%95%LiOH/MeOH:H₂O reflux

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves three key steps:

Fmoc Protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino-methyl moiety via carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous DMF or THF .

Pyrazole Ring Formation : Cyclization using hydrazine derivatives under acidic or basic conditions, followed by methylation at the N1 position using methyl iodide .

Carboxylic Acid Activation : Final hydrolysis of an ester intermediate (e.g., methyl ester) using aqueous NaOH or LiOH in THF/MeOH .
Critical Parameters : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can coupling efficiency during synthesis be optimized?

Methodological Answer:

  • Catalyst Selection : Use HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization and improve coupling yields .
  • Solvent Control : Anhydrous DMF or dichloromethane (DCM) minimizes side reactions. Pre-activation of the carboxylic acid with HATU or PyBOP enhances reactivity .
  • Temperature : Maintain 0–4°C during coupling to reduce epimerization. For stubborn reactions, microwave-assisted synthesis at 50–60°C can accelerate kinetics .
    Validation : Confirm successful coupling via MALDI-TOF MS or 1H^{1}\text{H}-NMR (e.g., disappearance of Fmoc δ 7.3–7.8 ppm aromatic protons) .

Basic: Which spectroscopic methods are most effective for characterization?

Methodological Answer:

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR : Identify Fmoc aromatic protons (δ 7.3–7.8 ppm), pyrazole methyl (δ 3.8–4.0 ppm), and carboxylic acid (δ 12–13 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+: ~430–440 Da) with <2 ppm error .
  • FT-IR : Validate carbonyl stretches (Fmoc C=O: ~1700 cm1^{-1}, pyrazole C=O: ~1650 cm1^{-1}) .
    Purity Check : Use reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm .

Advanced: How should discrepancies in NMR spectra be resolved?

Methodological Answer:

  • Solvent Artifacts : Use deuterated DMSO or CDCl3_3 to avoid residual proton signals. Dry the compound thoroughly to eliminate water peaks .
  • Dynamic Effects : Heat the sample to 50°C to reduce rotational barriers causing peak splitting (e.g., hindered Fmoc group rotation) .
  • Impurity Identification : Compare with LC-MS data to detect byproducts (e.g., incomplete deprotection or methyl ester residues). Repurify via flash chromatography (hexane/ethyl acetate gradient) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent Fmoc group degradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carbamate linkage .
  • Solvent Compatibility : For long-term storage in solution, use anhydrous DMSO or DMF with <0.1% water content .

Advanced: How is this compound applied in peptide-based drug development?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group serves as a temporary protecting group for amines. After coupling to a resin-bound peptide, remove Fmoc with 20% piperidine/DMF .
  • Conjugation Studies : The pyrazole-carboxylic acid moiety can be linked to targeting peptides via EDC/NHS chemistry for receptor-binding assays .
    Case Study : In a 2024 study, analogs of this compound improved protease resistance in peptide-drug conjugates by 40% compared to Boc-protected derivatives .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a fume hood for weighing and reactions .
  • Spill Management : Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced: How to address low yields in the final hydrolysis step?

Methodological Answer:

  • Reagent Optimization : Replace aqueous NaOH with LiOH in THF/MeOH (1:1) for milder conditions and higher yields .
  • Microwave Assistance : Perform hydrolysis at 60°C for 30 minutes to enhance reaction rates .
  • Byproduct Analysis : Use LC-MS to identify incomplete hydrolysis (ester peaks at m/z +14 Da) and adjust stoichiometry .

Basic: What analytical techniques confirm purity post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Purity ≥95% is acceptable for most studies .
  • Melting Point : Compare observed mp (e.g., 212–215°C) to literature values to detect impurities .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: How does the Fmoc group influence pharmacokinetics in vivo?

Methodological Answer:

  • Metabolic Stability : The Fmoc group increases lipophilicity (logP ~2.5), enhancing cell membrane permeability but reducing renal clearance .
  • Enzymatic Resistance : Fmoc-protected peptides show 50% slower degradation in rat plasma compared to acetylated analogs .
    Trade-offs : Balance protection with bioavailability by introducing polar groups (e.g., PEG linkers) to the pyrazole core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.